molecular formula C14H19NO4S B12319202 Boc-(S)-phenyl-L-Cys

Boc-(S)-phenyl-L-Cys

Cat. No.: B12319202
M. Wt: 297.37 g/mol
InChI Key: IBEVTCWKECBMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-phenyl-L-Cys, also known as N-tert-butoxycarbonyl-(S)-phenyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its protective Boc group, which shields the amino group from unwanted reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-phenyl-L-Cys typically involves the protection of the amino group of (S)-phenyl-L-cysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-phenyl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-phenyl-L-Cys undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The Boc group can be removed under acidic conditions to expose the free amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(S)-phenyl-L-Cys has a wide range of applications in scientific research, including:

Mechanism of Action

The primary function of Boc-(S)-phenyl-L-Cys is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thiol group, which can form disulfide bonds. This property is particularly useful in the synthesis of peptides that require the formation of disulfide bridges for structural stability and biological activity .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEVTCWKECBMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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